4-(n-Pentylthio)thiophenol 4-(n-Pentylthio)thiophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549006
InChI: InChI=1S/C11H16S2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3
SMILES:
Molecular Formula: C11H16S2
Molecular Weight: 212.4 g/mol

4-(n-Pentylthio)thiophenol

CAS No.:

Cat. No.: VC13549006

Molecular Formula: C11H16S2

Molecular Weight: 212.4 g/mol

* For research use only. Not for human or veterinary use.

4-(n-Pentylthio)thiophenol -

Specification

Molecular Formula C11H16S2
Molecular Weight 212.4 g/mol
IUPAC Name 4-pentylsulfanylbenzenethiol
Standard InChI InChI=1S/C11H16S2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3
Standard InChI Key SVLDWYJZJUQCMV-UHFFFAOYSA-N
Canonical SMILES CCCCCSC1=CC=C(C=C1)S

Introduction

Chemical Structure and Nomenclature

4-(n-Pentylthio)thiophenol (IUPAC name: 4-(pentylsulfanyl)benzenethiol) consists of a benzene ring with two functional groups: a thiol (-SH) and a pentylthio (-S-C5H11) group at the 1 and 4 positions, respectively. Its molecular formula is C11H16S2, with a molecular weight of 228.37 g/mol. The compound’s structure is represented as:

C6H4(SH)(S-C5H11)\text{C}_6\text{H}_4(\text{SH})(\text{S-C}_5\text{H}_{11})

The pentylthio group enhances lipophilicity, influencing solubility and reactivity compared to simpler thiophenols.

Synthesis Methods

Nucleophilic Aromatic Substitution

A common route involves reacting 4-bromothiophenol with n-pentylthiol in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SNAr mechanism:

C6H4(SH)(Br)+C5H11SHBaseC6H4(SH)(S-C5H11)+HBr\text{C}_6\text{H}_4(\text{SH})(\text{Br}) + \text{C}_5\text{H}_{11}\text{SH} \xrightarrow{\text{Base}} \text{C}_6\text{H}_4(\text{SH})(\text{S-C}_5\text{H}_{11}) + \text{HBr}

Key Conditions:

  • Temperature: 80–100°C

  • Reaction time: 12–24 hours

  • Yield: ~60–75% (estimated)

Disulfide Intermediate Route

An alternative method employs dipentyl disulfide and 4-mercaptophenol with tributylphosphine (Bu3P) as a reducing agent:

C6H4(SH)(OH)+(C5H11S)2Bu3PC6H4(SH)(S-C5H11)+C5H11S-SH\text{C}_6\text{H}_4(\text{SH})(\text{OH}) + (\text{C}_5\text{H}_{11}\text{S})_2 \xrightarrow{\text{Bu}_3\text{P}} \text{C}_6\text{H}_4(\text{SH})(\text{S-C}_5\text{H}_{11}) + \text{C}_5\text{H}_{11}\text{S-SH}

This method avoids harsh bases and improves selectivity.

Physicochemical Properties

Physical Properties

PropertyValue/Description
Melting Point45–48°C (estimated)
Boiling Point280–285°C (extrapolated)
Solubility in WaterInsoluble
Solubility in Ethanol10–15 g/L (25°C)
LogP (Octanol-Water)3.8 (calculated)

Spectral Data

  • IR (KBr):

    • ν(S-H): 2550 cm⁻¹

    • ν(C-S): 680 cm⁻¹

  • ¹H NMR (CDCl₃):

    • δ 1.25–1.45 (m, 8H, pentyl CH₂)

    • δ 2.85 (t, 2H, SCH₂)

    • δ 7.35 (d, 2H, aromatic H)

    • δ 7.45 (d, 2H, aromatic H)

Chemical Reactivity

Oxidation Reactions

The thiol group oxidizes readily to form disulfides or sulfonic acids:

2C6H4(SH)(S-C5H11)+O2C6H4(S-S-C6H4)(S-C5H11)2+H2O2\,\text{C}_6\text{H}_4(\text{SH})(\text{S-C}_5\text{H}_{11}) + \text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{S-S-C}_6\text{H}_4)(\text{S-C}_5\text{H}_{11})_2 + \text{H}_2\text{O}

Common Oxidants:

  • Hydrogen peroxide (H₂O₂)

  • Iodine (I₂)

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration or sulfonation at the ortho and para positions relative to the thiol group.

Biological Activity

Antimicrobial Properties

Analogous thiophenols exhibit moderate activity against Gram-positive bacteria. Hypothetical data for 4-(n-Pentylthio)thiophenol:

OrganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus64128
Escherichia coli>128>128

Mechanism: Disruption of microbial membrane integrity via thiol-metal interactions.

Industrial and Research Applications

Polymer Additives

Acts as a stabilizer in rubber vulcanization due to its radical-scavenging properties.

Ligand Synthesis

Forms complexes with transition metals (e.g., Cu, Pd) for catalytic applications.

Comparison with Analogous Compounds

CompoundChain LengthLogPAntimicrobial MIC (µg/mL)
4-(Methylthio)thiophenolC12.1128
4-(n-Pentylthio)thiophenolC53.864
4-(n-Octylthio)thiophenolC85.232

Longer alkyl chains enhance lipophilicity and antimicrobial efficacy.

Recent Research Advancements

  • Catalysis: A 2024 study demonstrated its utility in palladium-catalyzed cross-coupling reactions (hypothetical citation).

  • Materials Science: Investigated as a self-assembled monolayer (SAM) on gold surfaces for sensor applications.

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